molecular formula C9H10N2O4 B12510806 3-(4-Amino-2-nitrophenyl)propanoic acid

3-(4-Amino-2-nitrophenyl)propanoic acid

Cat. No.: B12510806
M. Wt: 210.19 g/mol
InChI Key: RSRNSLSJZOFVNV-UHFFFAOYSA-N
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Description

3-(4-Amino-2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of phenylalanine, where the phenyl ring is substituted with an amino group at the 4-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-2-nitrophenyl)propanoic acid typically involves the nitration of 4-aminophenylalanine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration.

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 3-(4-Amino-2-aminophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-(4-Amino-2-nitrosophenyl)propanoic acid or this compound.

Scientific Research Applications

3-(4-Amino-2-nitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Amino-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The amino and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-nitrophenyl)propanoic acid
  • 3-(4-Aminophenyl)propanoic acid
  • 3-(4-Nitrophenyl)propanoic acid

Uniqueness

3-(4-Amino-2-nitrophenyl)propanoic acid is unique due to the presence of both amino and nitro groups on the phenyl ring. This dual functionality allows the compound to participate in a wide range of chemical reactions and interactions, making it a versatile molecule for various applications.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

3-(4-amino-2-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H10N2O4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1,3,5H,2,4,10H2,(H,12,13)

InChI Key

RSRNSLSJZOFVNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])CCC(=O)O

Origin of Product

United States

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